molecular formula C23H24N4O3 B12477976 2-methylpropyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

2-methylpropyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B12477976
M. Wt: 404.5 g/mol
InChI Key: ZXEBKGIBVHNOJQ-UHFFFAOYSA-N
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Description

2-METHYLPROPYL 2-AMINO-1-[(2-METHOXYPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 2-AMINO-1-[(2-METHOXYPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-METHYLPROPYL 2-AMINO-1-[(2-METHOXYPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-METHYLPROPYL 2-AMINO-1-[(2-METHOXYPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 2-AMINO-1-[(2-METHOXYPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact pathways depend on the context of its application, such as inhibiting a particular enzyme in a disease model .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYLPROPYL 2-AMINO-1-[(2-METHOXYPHENYL)METHYL]PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

2-methylpropyl 2-amino-1-[(2-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C23H24N4O3/c1-14(2)13-30-23(28)19-20-22(26-17-10-6-5-9-16(17)25-20)27(21(19)24)12-15-8-4-7-11-18(15)29-3/h4-11,14H,12-13,24H2,1-3H3

InChI Key

ZXEBKGIBVHNOJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4OC)N

Origin of Product

United States

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